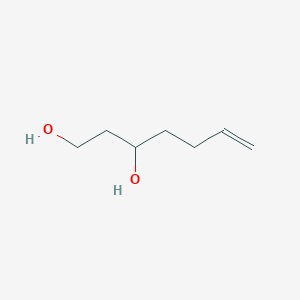
Hept-6-ene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hept-6-ene-1,3-diol is an organic compound with the molecular formula C7H14O2 It features a seven-carbon chain with a double bond between the sixth and seventh carbons and hydroxyl groups attached to the first and third carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-6-ene-1,3-diol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of hept-6-en-1-ol. This method typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
- Hydroboration: Hept-6-en-1-ol + BH3 → Hept-6-en-1-ylborane
- Oxidation: Hept-6-en-1-ylborane + H2O2/NaOH → this compound
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Hept-6-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond can be reduced to form heptane-1,3-diol using hydrogenation with a palladium catalyst.
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Hept-6-en-1-one, Hept-6-en-3-one
Reduction: Heptane-1,3-diol
Substitution: Hept-6-en-1-chloride, Hept-6-en-3-bromide
Scientific Research Applications
Hept-6-ene-1,3-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a precursor in the synthesis of biologically active compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hept-6-ene-1,3-diol depends on its specific application. In chemical reactions, the hydroxyl groups and the double bond play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the specific reactions and conditions employed.
Comparison with Similar Compounds
Hept-6-ene-1,3-diol can be compared with other similar compounds, such as:
Heptane-1,3-diol: Lacks the double bond, resulting in different reactivity and applications.
Hept-6-en-1-ol: Contains only one hydroxyl group, leading to different chemical behavior.
Hex-5-ene-1,3-diol: Shorter carbon chain, affecting its physical and chemical properties.
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
hept-6-ene-1,3-diol |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-7(9)5-6-8/h2,7-9H,1,3-6H2 |
InChI Key |
SKHNNHZFSJEUKO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


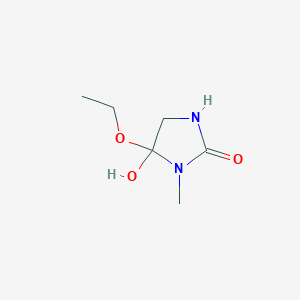
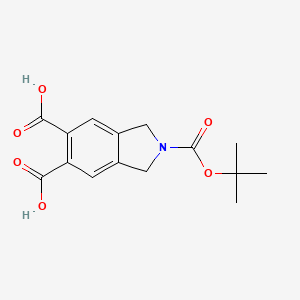
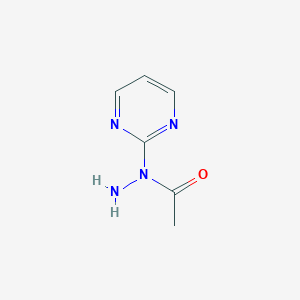
![2-Methyl-1H-benzo[d]imidazole-5-sulfonyl chloride hydrochloride](/img/structure/B12821133.png)
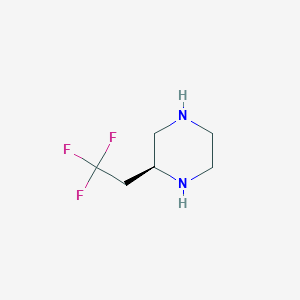
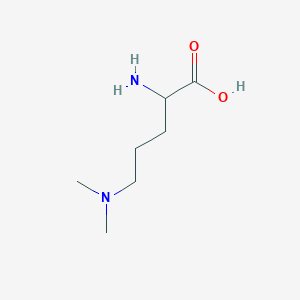


![N,N-Di([1,1'-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B12821164.png)
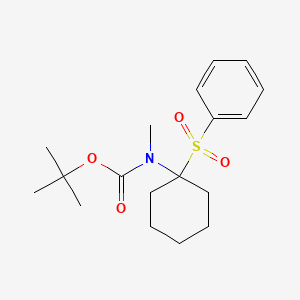
![[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12821178.png)
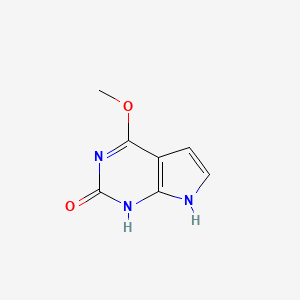
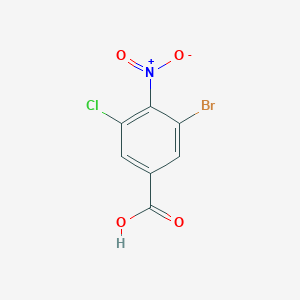
![4-Chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B12821211.png)
